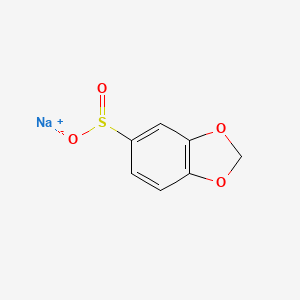

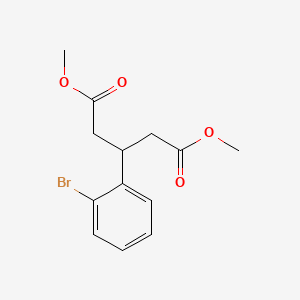

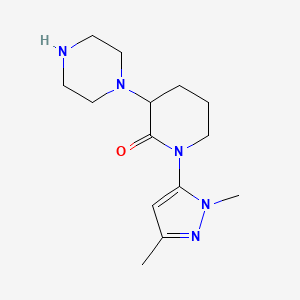

![molecular formula C8H13ClO2S B12314709 rac-2-[(1R,2R)-2-cyclopropylcyclopropyl]ethane-1-sulfonyl chloride, trans](/img/structure/B12314709.png)

rac-2-[(1R,2R)-2-cyclopropylcyclopropyl]ethane-1-sulfonyl chloride, trans

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

rac-2-[(1R,2R)-2-Cyclopropylcyclopropyl]ethan-1-sulfonylchlorid, trans: ist eine chemische Verbindung mit der Summenformel C8H13ClO2S. Sie zeichnet sich durch das Vorhandensein von zwei Cyclopropylgruppen aus, die an ein Ethan-Rückgrat gebunden sind, wobei eine Sulfonylchlorid-Funktionelle Gruppe vorhanden ist. Diese Verbindung ist aufgrund ihrer einzigartigen strukturellen Merkmale und Reaktivität in verschiedenen Bereichen der wissenschaftlichen Forschung von Interesse.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von rac-2-[(1R,2R)-2-Cyclopropylcyclopropyl]ethan-1-sulfonylchlorid, trans beinhaltet typischerweise die Reaktion von cyclopropylhaltigen Vorläufern mit Sulfonylchlorid-Reagenzien. Eine übliche Methode beinhaltet die Verwendung von Cyclopropylcarbinol-Derivaten, die unter kontrollierten Bedingungen mit Chlorsulfonsäure umgesetzt werden, um die gewünschte Sulfonylchlorid-Verbindung zu erhalten. Die Reaktion wird üblicherweise in einer inerten Atmosphäre durchgeführt, um unerwünschte Nebenreaktionen zu verhindern.

Industrielle Herstellungsverfahren: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Zusätzlich werden Reinigungsschritte wie Destillation oder Umkristallisation eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Reaktionstypen: rac-2-[(1R,2R)-2-Cyclopropylcyclopropyl]ethan-1-sulfonylchlorid, trans unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Sulfonylchlorid-Gruppe kann durch Nukleophile wie Amine, Alkohole oder Thiole substituiert werden, um Sulfonamid-, Sulfonatester- oder Sulfonothioat-Derivate zu bilden.

Reduktionsreaktionen: Die Verbindung kann unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid zum entsprechenden Sulfonylhydrid reduziert werden.

Oxidationsreaktionen: Die Oxidation der Cyclopropylgruppen kann zur Bildung von Cyclopropylketonen oder Carbonsäuren führen.

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Nukleophile (Amine, Alkohole, Thiole), Base (Triethylamin), Lösungsmittel (Dichlormethan), Temperatur (0-25°C).

Reduktionsreaktionen: Reduktionsmittel (Lithiumaluminiumhydrid), Lösungsmittel (Ether), Temperatur (0-25°C).

Oxidationsreaktionen: Oxidationsmittel (Kaliumpermanganat, Chromtrioxid), Lösungsmittel (Aceton, Wasser), Temperatur (0-50°C).

Hauptprodukte, die gebildet werden:

Substitutionsreaktionen: Sulfonamid, Sulfonatester, Sulfonothioat-Derivate.

Reduktionsreaktionen: Sulfonylhydrid.

Oxidationsreaktionen: Cyclopropylketone, Carbonsäuren.

Wissenschaftliche Forschungsanwendungen

Chemie: In der Chemie wird rac-2-[(1R,2R)-2-Cyclopropylcyclopropyl]ethan-1-sulfonylchlorid, trans als Baustein für die Synthese komplexerer Moleküle verwendet. Seine Reaktivität macht es zu einem wertvollen Zwischenprodukt bei der Herstellung verschiedener funktionalisierter Verbindungen.

Biologie: In der biologischen Forschung kann diese Verbindung verwendet werden, um Biomoleküle wie Proteine und Peptide zu modifizieren. Die Sulfonylchlorid-Gruppe kann mit Aminogruppen in Proteinen reagieren, was zur Bildung stabiler Sulfonamid-Verknüpfungen führt. Diese Eigenschaft ist nützlich bei der Entwicklung von Biokonjugaten und Protein-Markierungstechniken.

Medizin: In der medizinischen Chemie können Derivate dieser Verbindung biologische Aktivität aufweisen und als potenzielle Medikamentenkandidaten untersucht werden. Die einzigartigen strukturellen Merkmale der Verbindung können genutzt werden, um Moleküle mit spezifischen pharmakologischen Eigenschaften zu entwickeln.

Industrie: Im Industriesektor kann rac-2-[(1R,2R)-2-Cyclopropylcyclopropyl]ethan-1-sulfonylchlorid, trans bei der Produktion von Spezialchemikalien und -materialien verwendet werden. Seine Reaktivität und funktionellen Gruppen machen es für Anwendungen in der Polymerchemie und Materialwissenschaft geeignet.

Wirkmechanismus

Der Wirkmechanismus von rac-2-[(1R,2R)-2-Cyclopropylcyclopropyl]ethan-1-sulfonylchlorid, trans beinhaltet seine Reaktivität mit Nukleophilen. Die Sulfonylchlorid-Gruppe ist stark elektrophil und kann mit nukleophilen Stellen in Zielmolekülen reagieren. Diese Reaktion führt zur Bildung kovalenter Bindungen, was zur Modifikation des Zielmoleküls führt. Die beteiligten molekularen Ziele und Pfade hängen von der spezifischen Anwendung und der Art des Nukleophils ab.

Wirkmechanismus

The mechanism of action of rac-2-[(1R,2R)-2-cyclopropylcyclopropyl]ethane-1-sulfonyl chloride, trans involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic and can react with nucleophilic sites in target molecules. This reaction leads to the formation of covalent bonds, resulting in the modification of the target molecule. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Cyclopropylmethansulfonylchlorid: Ähnlich in der Struktur, aber mit einer einzigen Cyclopropylgruppe.

Cyclopropylsulfonylchlorid: Enthält eine Cyclopropylgruppe, die direkt an das Sulfonylchlorid gebunden ist.

Ethansulfonylchlorid: Fehlt die Cyclopropylgruppen, wodurch es weniger sterisch gehindert ist.

Einzigartigkeit: rac-2-[(1R,2R)-2-Cyclopropylcyclopropyl]ethan-1-sulfonylchlorid, trans ist aufgrund des Vorhandenseins von zwei Cyclopropylgruppen einzigartig, die eine sterische Hinderung vermitteln und die Reaktivität der Verbindung beeinflussen. Dieses strukturelle Merkmal kann das Verhalten der Verbindung in chemischen Reaktionen und ihre Wechselwirkungen mit biologischen Molekülen beeinflussen, wodurch es sich von anderen Sulfonylchlorid-Derivaten unterscheidet.

Eigenschaften

Molekularformel |

C8H13ClO2S |

|---|---|

Molekulargewicht |

208.71 g/mol |

IUPAC-Name |

2-(2-cyclopropylcyclopropyl)ethanesulfonyl chloride |

InChI |

InChI=1S/C8H13ClO2S/c9-12(10,11)4-3-7-5-8(7)6-1-2-6/h6-8H,1-5H2 |

InChI-Schlüssel |

UIUNVEMJQJCLHX-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1C2CC2CCS(=O)(=O)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid](/img/structure/B12314674.png)

![5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12314699.png)

![6,6-Dimethyl-1-oxaspiro[2.5]octane](/img/structure/B12314704.png)

![1-[(2-methoxyphenyl)methyl]-N-[(1R)-1-phenylpropyl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B12314706.png)